molecular formula C27H28FN5O4 B610948 SPL-707 CAS No. 2195361-33-0

SPL-707

Cat. No.: B610948
CAS No.: 2195361-33-0
M. Wt: 505.55
InChI Key: WLQXBRYTQYYCMW-REWPJTCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SPL-707 is a selective and orally active inhibitor of signal peptide peptidase-like 2a (SPPL2a). This compound has shown significant potential in research related to autoimmune diseases by targeting B cells and dendritic cells . This compound is known for its high selectivity and potency, making it a valuable tool in scientific research.

Preparation Methods

The synthesis of SPL-707 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for this compound are also not widely available, but it is typically produced in specialized laboratories equipped to handle complex organic synthesis.

Chemical Reactions Analysis

SPL-707 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SPL-707 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of SPPL2a and its effects on various biochemical pathways.

    Biology: Employed in research related to the immune system, particularly in understanding the role of SPPL2a in B cells and dendritic cells.

    Medicine: Investigated for its potential therapeutic applications in autoimmune diseases by targeting specific immune cells.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting SPPL2a

Mechanism of Action

SPL-707 exerts its effects by selectively inhibiting SPPL2a, a member of the signal peptide peptidase-like protease family. SPPL2a is involved in the regulation of adaptive immunity by cleaving tumor necrosis factor alpha in activated dendritic cells. By inhibiting SPPL2a, this compound reduces the antigen presentation ability of these cells, thereby modulating the immune response .

Comparison with Similar Compounds

SPL-707 is unique in its high selectivity and potency as an SPPL2a inhibitor. Similar compounds include:

    Signal peptide peptidase-like 2b (SPPL2b) inhibitors: These compounds also target the SPPL family but have different selectivity profiles.

    Gamma-secretase inhibitors: These compounds inhibit a related enzyme but have broader effects on various biochemical pathways.

Compared to these similar compounds, this compound offers a more targeted approach with fewer off-target effects, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

2195361-33-0

Molecular Formula

C27H28FN5O4

Molecular Weight

505.55

IUPAC Name

(S)-2-cyclopropyl-N1-((S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide

InChI

InChI=1S/C27H28FN5O4/c1-15-21(10-17(28)12-29-15)30-22(34)11-20(16-6-7-16)24(35)31-23-18-4-2-3-5-19(18)25(36)32-13-27(8-9-27)14-33(32)26(23)37/h2-5,10,12,16,20,23H,6-9,11,13-14H2,1H3,(H,30,34)(H,31,35)/t20-,23-/m0/s1

InChI Key

WLQXBRYTQYYCMW-REWPJTCUSA-N

SMILES

FC1=CC(NC(C[C@H](C(N[C@@H]2C(N(CC3(CC3)C4)N4C(C5=C2C=CC=C5)=O)=O)=O)C6CC6)=O)=C(C)N=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SPL-707;  SPL 707;  SPL707; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SPL-707
Reactant of Route 2
Reactant of Route 2
SPL-707
Reactant of Route 3
Reactant of Route 3
SPL-707
Reactant of Route 4
Reactant of Route 4
SPL-707
Reactant of Route 5
Reactant of Route 5
SPL-707
Reactant of Route 6
Reactant of Route 6
SPL-707

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.